1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one
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Overview
Description
1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H9BrFNO. It has a molecular weight of 258.09 . This compound is used for research purposes .
Molecular Structure Analysis
The InChI code for 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one is 1S/C10H9BrFNO/c11-8-4-3-7(6-9(8)12)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one is a powder at room temperature . The melting point is between 108-110 degrees Celsius . More detailed physical and chemical properties are not available in the retrieved resources.Scientific Research Applications
Synthesis Pathways : 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one serves as an intermediate for synthesizing various biologically active compounds. A detailed synthesis route from pyridin-4-ol, involving nitration, chlorination, N-alkylation, reduction, and condensation, was outlined. The final product's structure was confirmed using NMR and Mass spectra (Wang et al., 2016).
Crystal Structure and Interactions : The crystal structure of 3'-[(4-fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1H)-one, a compound synthesized from a reaction involving a derivative of 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one, was studied. It was found to crystallize in a monoclinic space group, with the molecule being essentially planar except for the pyrrolidin ring. The structure is consolidated by various intermolecular hydrogen bonds and π-π interactions, contributing to its stability (Sharma et al., 2013).
Reactivity and Stability Studies : Detailed computational and experimental studies were conducted on 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, a similar derivative. These studies included vibrational spectra, NMR chemical shift calculations, HOMO and LUMO analysis, and global reactivity descriptors. The compound's stability in water and sensitivity to autoxidation were also assessed, offering insights into its reactivity and stability profile (Murthy et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(4-bromo-3-fluorophenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO/c11-8-4-3-7(6-9(8)12)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDHVMQGXHHQRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=C(C=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one |
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